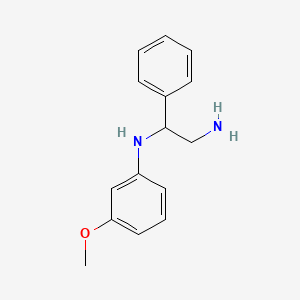
N-(2-amino-1-phenylethyl)-3-methoxyaniline
Übersicht
Beschreibung
Compounds like “N-(2-amino-1-phenylethyl)-3-methoxyaniline” belong to a class of organic compounds known as anilines . Anilines are organic compounds that contain an amino group (-NH2) attached to a phenyl group. They are used in the production of a wide variety of chemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like condensation, substitution, or rearrangement . For example, the synthesis of “N-(2-amino-1-phenylethyl)-N-ethyl-2-methylaniline” involves a condensation reaction .Molecular Structure Analysis
The molecular structure of similar compounds consists of a phenyl group (a six-membered carbon ring) attached to an amino group (-NH2) and other substituents . The exact structure would depend on the specific substituents present in the compound.Chemical Reactions Analysis
Similar compounds can undergo a variety of chemical reactions, including substitution reactions, oxidation-reduction reactions, and others . The exact reactions would depend on the specific structure of the compound and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the melting point, boiling point, and density of a compound are determined by the nature of the chemical bonds and the molecular structure .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Activities
N-(2-amino-1-phenylethyl)-3-methoxyaniline derivatives have demonstrated potent antimicrobial and antioxidant properties. Specifically, some compounds in this class, such as (Z)-N-(1-(2-(2-amino-3-((dimethylamino)methyl)phenyl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethylidene)-4-methoxyaniline, have shown significant hydrogen peroxide scavenging activity, indicating their potential in therapeutic applications (Malhotra et al., 2013).
Synthesis of Dye Intermediates
A new dye intermediate, N,N'-1,3-phenylenebis(3-amino-4-methoxylbenzenesulfonamide), which can replace carcinogenic compounds, was synthesized from o-methoxyaniline and m-phenylenediamine. This advancement presents a safer alternative for dye production (Li Yun-xia, 2010).
Polymer Formation and Electrochemical Studies
N-(2-amino-1-phenylethyl)-3-methoxyaniline has been used in the chemical in situ deposition of polymers, such as polyaniline, on gold electrodes. This process involves the formation of polymers on surfaces coated with thiol monolayers, indicating its utility in electrochemistry and materials science (Mazur & Krysiński, 2001).
Optically Active Polymers
The compound has been instrumental in creating optically active sulfonated polyaniline. This was achieved through electropolymerization in the presence of (R)-(+)- or (S)-(−)-1-phenylethylamine, leading to polymers with mirror-imaged circular dichroism spectra. Such materials have applications in optical devices and sensors (Strounina et al., 1999).
Pharmaceutical Research
In pharmaceutical research, derivatives of N-(2-amino-1-phenylethyl)-3-methoxyaniline, such as N-(2-methoxyphenyl)hydroxylamine, have been studied for their metabolism by human hepatic microsomes, dictating the genotoxicity of certain carcinogens. This research provides insights into the metabolic pathways and potential toxicological impacts of these compounds (Naiman et al., 2011).
Wirkmechanismus
Target of Action
It is structurally similar to other compounds that targetRAC-beta serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including cell division, apoptosis, and glucose regulation .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to their active sites, thereby modulating their activity . This interaction could lead to changes in cellular processes controlled by these targets.
Biochemical Pathways
Given its potential targets, it may influence pathways related to cell division, apoptosis, and glucose regulation . The downstream effects of these pathway alterations would depend on the specific cellular context.
Result of Action
Based on its potential targets, it might influence cell division, apoptosis, and glucose regulation . These effects could have significant implications for cellular health and function.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(2-amino-1-phenylethyl)-3-methoxyaniline. For instance, extreme pH or temperature conditions might denature the compound or its targets, thereby affecting its efficacy. Similarly, the presence of other molecules might compete with the compound for its targets, potentially reducing its effectiveness .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on a compound like “N-(2-amino-1-phenylethyl)-3-methoxyaniline” could include studying its synthesis, reactions, and potential applications. This could involve developing new synthetic methods, studying its reactivity under different conditions, and exploring its potential uses in medicine or other fields .
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-1-phenylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-18-14-9-5-8-13(10-14)17-15(11-16)12-6-3-2-4-7-12/h2-10,15,17H,11,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSOFJYLPQGFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-1-phenylethyl)-3-methoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1425645.png)
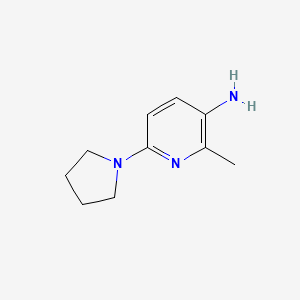
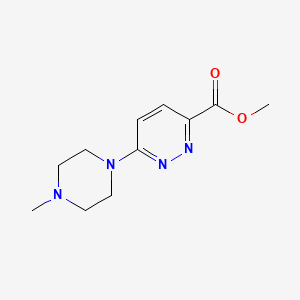
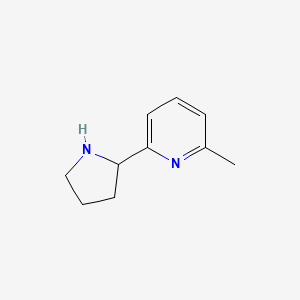

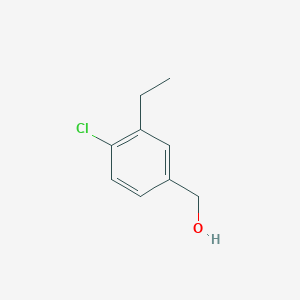

![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1425655.png)
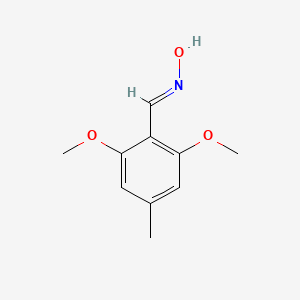

![7-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B1425660.png)


![3-[4-(Trifluoromethoxy)phenyl]piperazin-2-one](/img/structure/B1425667.png)